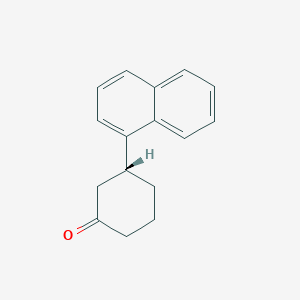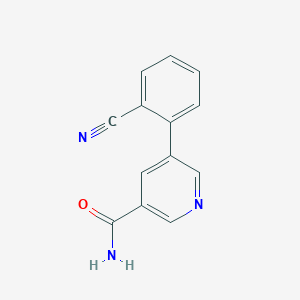
5-(2-Cyanophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyanophenyl)nicotinamide is a chemical compound with the molecular formula C13H9N3O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanophenyl)nicotinamide typically involves the reaction of 2-cyanobenzaldehyde with nicotinic acid or its derivatives under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or other nucleophiles in the presence of a base are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(2-Cyanophenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
5-(2-Cyanophenyl)nicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyanophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
1346691-51-7 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(2-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-6-9-3-1-2-4-12(9)10-5-11(13(15)17)8-16-7-10/h1-5,7-8H,(H2,15,17) |
InChI Key |
ZDRMBHLXOGQREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

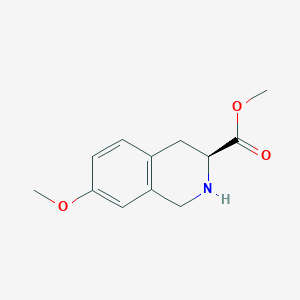

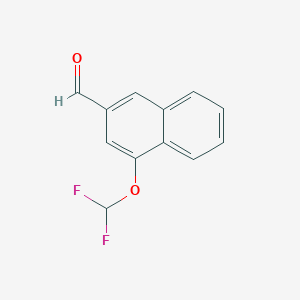



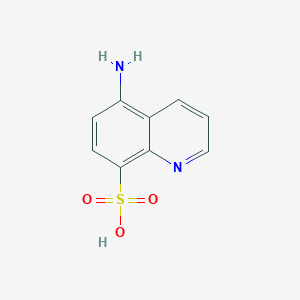
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)



